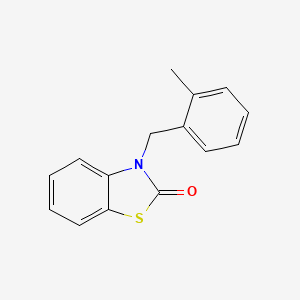![molecular formula C14H20BrNO3 B6057573 [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6057573.png)
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol, also known as BDMP, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective agonist for the μ-opioid receptor, which is a type of opioid receptor that is involved in the modulation of pain, reward, and addiction.
Mécanisme D'action
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol acts as an agonist for the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol binds to the receptor and activates downstream signaling pathways, leading to the modulation of neuronal activity and the release of neurotransmitters.
Biochemical and Physiological Effects:
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been shown to have potent analgesic effects in animal models of pain. It has also been shown to modulate reward-related behaviors, such as drug-seeking behavior and self-administration of opioids. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has several advantages as a research tool. It is a potent and selective agonist for the μ-opioid receptor, which allows for the specific modulation of this receptor. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol is that it is a synthetic compound and may not fully replicate the effects of endogenous opioids.
Orientations Futures
There are several future directions for research involving [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol. One area of research is the development of novel opioid receptor agonists that have improved efficacy and reduced side effects compared to current opioid drugs. Another area of research is the development of drugs that target specific opioid receptor subtypes, which could lead to more selective and effective pain management strategies. Additionally, research on the molecular mechanisms underlying opioid receptor signaling could lead to the development of new therapeutic targets for the treatment of pain, addiction, and other neurological disorders.
Méthodes De Synthèse
The synthesis of [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol involves several steps, starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl group of 5-bromo-2,4-dimethoxybenzyl alcohol with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected alcohol with pyrrolidine in the presence of a Lewis acid catalyst to yield the corresponding pyrrolidine derivative. The final step involves the deprotection of the TBDMS group with an acid catalyst to yield [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol.
Applications De Recherche Scientifique
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been used extensively in scientific research to study the μ-opioid receptor and its role in pain modulation, reward, and addiction. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been shown to be a potent and selective agonist for the μ-opioid receptor, and its use in research has led to a better understanding of the molecular mechanisms underlying opioid receptor signaling.
Propriétés
IUPAC Name |
[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-7-14(19-2)12(15)6-10(13)8-16-5-3-4-11(16)9-17/h6-7,11,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUCJMBGAXLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC2CO)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-(4-morpholinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6057497.png)
![5-methyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-2-thiophenecarbohydrazide](/img/structure/B6057502.png)
![1-[2-(4-fluorophenyl)ethyl]-4-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6057513.png)
![3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol](/img/structure/B6057526.png)
![N-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6057531.png)
![5-(1,3-benzodioxol-5-yl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6057539.png)
![3-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B6057545.png)
![1-{3-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]phenyl}ethanone](/img/structure/B6057553.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide](/img/structure/B6057554.png)
![5-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6057555.png)



![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6057582.png)